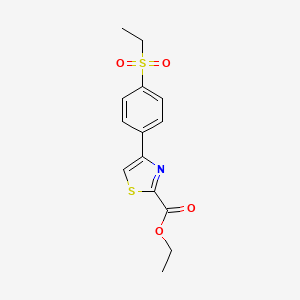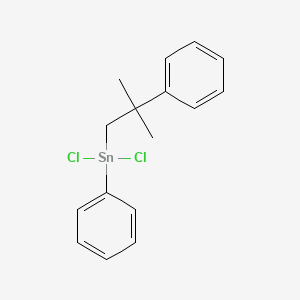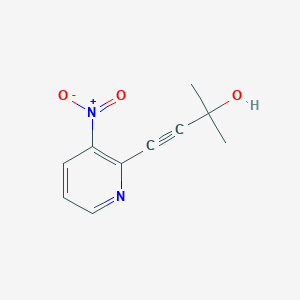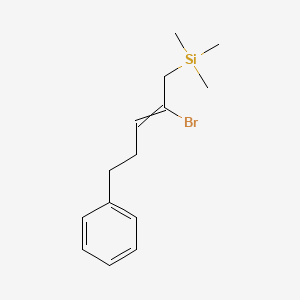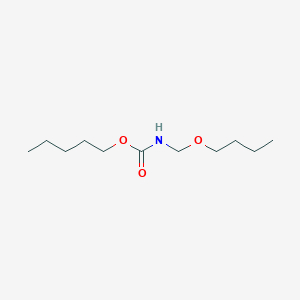
Pentyl (butoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl (butoxymethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a pentyl group and a butoxymethyl group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (butoxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of pentylamine with butoxymethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of carbon dioxide and amines. This approach is environmentally friendly and can be conducted under continuous flow conditions, significantly reducing reaction times and improving yields .
Industrial Production Methods
Industrial production of carbamates often involves the reaction of alcohols with isocyanates. For this compound, pentyl alcohol can be reacted with butoxymethyl isocyanate. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pentyl (butoxymethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding amine and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Pentylamine and butoxymethyl alcohol.
Oxidation: Corresponding oxides of the carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl (butoxymethyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentyl (butoxymethyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in treating conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Methyl carbamate: Used in the synthesis of various pharmaceuticals and agrochemicals.
Phenyl carbamate: Known for its antioxidant properties and used in medicinal chemistry.
Uniqueness
Pentyl (butoxymethyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pentyl group and a butoxymethyl group makes it particularly suitable for applications requiring stability and specific molecular interactions.
Propiedades
Número CAS |
782505-03-7 |
|---|---|
Fórmula molecular |
C11H23NO3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
pentyl N-(butoxymethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-3-5-7-9-15-11(13)12-10-14-8-6-4-2/h3-10H2,1-2H3,(H,12,13) |
Clave InChI |
CSTQEUJQBLQFSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)NCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
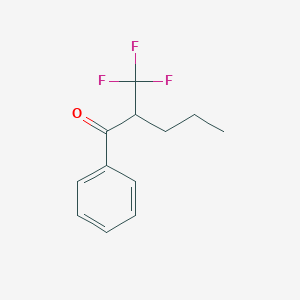
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
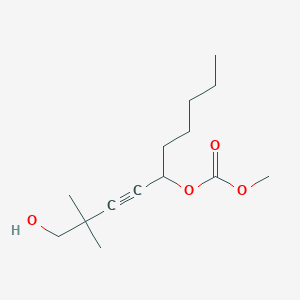
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
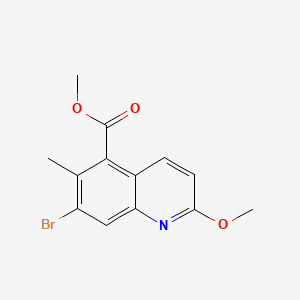
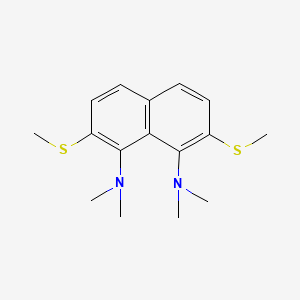
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
